molecular formula C11H8FNO3 B7959462 Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate CAS No. 89204-88-6

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate

Cat. No.: B7959462
CAS No.: 89204-88-6
M. Wt: 221.18 g/mol
InChI Key: HFWAFZUMBFHRDN-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a fluorophenyl group at the 5-position and a carboxylate ester group at the 4-position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(2-fluorophenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-fluorobenzoyl chloride with glycine methyl ester in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Oxazole-4-carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated oxazole derivatives.

Scientific Research Applications

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)oxazole-4-carboxylate in biological systems involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The oxazole ring can interact with nucleophilic sites in proteins, leading to modifications that alter their function. Pathways involved may include inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • Methyl 5-(4-fluorophenyl)oxazole-4-carboxylate
  • Methyl 5-(2-hydroxyphenyl)oxazole-4-carboxylate
  • Methyl 5-(2-chlorophenyl)oxazole-4-carboxylate

Comparison: Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate in drug design compared to its non-fluorinated analogs.

Biological Activity

Methyl 5-(2-fluorophenyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the fluorophenyl group enhances its binding affinity to specific enzymes or receptors, potentially modulating their activity. The compound can be synthesized through various chemical pathways, serving as a building block for more complex molecules.

The biological activity of this compound is attributed to its interaction with molecular targets in biological systems. The oxazole ring can engage with nucleophilic sites in proteins, leading to functional modifications that may inhibit microbial growth or induce apoptosis in cancer cells. Specifically, the compound has been investigated for:

  • Antimicrobial Activity : It has shown potential in inhibiting the growth of various bacteria and fungi.
  • Anticancer Activity : Preliminary studies suggest that it may induce cell death in cancer cell lines.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its potency:

Pathogen MIC (μg/mL) Control (e.g., Oxytetracycline)
Bacillus subtilis16.716.7
Mycobacterium smegmatis33.333.3
Micrococcus luteus66.766.7

These results demonstrate comparable efficacy to established antibiotics, suggesting that this compound could serve as a lead compound for further development.

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values provide insight into its effectiveness:

Cell Line IC50 (μM) Reference Compound
MCF-715.35-Fluorouracil
A54929.1Doxorubicin

These findings indicate that this compound exhibits significant cytotoxicity against cancer cells while showing lower toxicity towards normal cells.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry highlighted the compound's activity against Gram-positive bacteria, demonstrating its potential as an alternative to conventional antibiotics .
  • Anticancer Research : Research presented at a recent pharmacology conference indicated that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting a mechanism involving caspase activation .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxazole derivatives revealed that modifications to the fluorophenyl group significantly influence both antimicrobial and anticancer activities, underscoring the importance of structural optimization in drug design .

Properties

IUPAC Name

methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-15-11(14)9-10(16-6-13-9)7-4-2-3-5-8(7)12/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWAFZUMBFHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=N1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20534998
Record name Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89204-88-6
Record name Methyl 5-(2-fluorophenyl)-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20534998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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